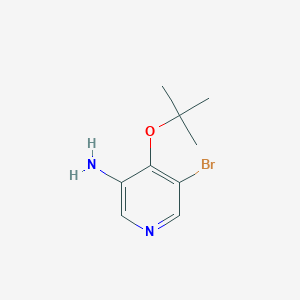

5-Bromo-4-(tert-butoxy)pyridin-3-amine

説明

5-Bromo-4-(tert-butoxy)pyridin-3-amine is a pyridine derivative characterized by a bromine atom at the 5-position, a tert-butoxy group at the 4-position, and an amine group at the 3-position. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive sites, which enable cross-coupling reactions and functional group transformations. The tert-butoxy substituent provides steric bulk and modulates electronic properties, influencing solubility and reactivity in synthetic pathways .

特性

分子式 |

C9H13BrN2O |

|---|---|

分子量 |

245.12 g/mol |

IUPAC名 |

5-bromo-4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-9(2,3)13-8-6(10)4-12-5-7(8)11/h4-5H,11H2,1-3H3 |

InChIキー |

WAQNBQJNWONVPP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC1=C(C=NC=C1N)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(tert-butoxy)pyridin-3-amine typically involves the bromination of 4-(tert-butoxy)pyridin-3-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

5-Bromo-4-(tert-butoxy)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

科学的研究の応用

5-Bromo-4-(tert-butoxy)pyridin-3-amine has several applications in scientific research:

作用機序

The mechanism of action of 5-Bromo-4-(tert-butoxy)pyridin-3-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reaction or application .

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, electronic profiles, and steric effects. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridine Derivatives

生物活性

5-Bromo-4-(tert-butoxy)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

5-Bromo-4-(tert-butoxy)pyridin-3-amine features a bromine atom at the 5-position and a tert-butoxy group at the 4-position of the pyridine ring. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which allows for the introduction of various aryl groups to enhance biological activity .

Biological Activity Overview

The biological activity of 5-Bromo-4-(tert-butoxy)pyridin-3-amine can be categorized into several key areas:

1. Antimicrobial Activity

- Research indicates that compounds similar to 5-Bromo-4-(tert-butoxy)pyridin-3-amine exhibit significant antimicrobial properties against various bacterial strains. For example, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

2. Anticancer Activity

- The compound's potential as an anticancer agent has been highlighted in studies focusing on its ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines, indicating promising anticancer properties .

3. Anti-inflammatory Effects

- In vitro studies have shown that 5-Bromo-4-(tert-butoxy)pyridin-3-amine can modulate inflammatory pathways. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 5-Bromo-4-(tert-butoxy)pyridin-3-amine. The results demonstrated that this compound exhibited a significant inhibition zone against Pseudomonas aeruginosa, comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromo-4-(tert-butoxy)pyridin-3-amine | 50 | 28 |

| Ceftriaxone | 30 | 30 |

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The results indicated that it effectively inhibited cell growth with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 12 |

| A549 (Lung) | 18 |

Structure-Activity Relationship (SAR)

The structure of 5-Bromo-4-(tert-butoxy)pyridin-3-amine plays a critical role in its biological activity. Modifications at the bromine or tert-butoxy positions can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Removal of Bromine | Decreased antimicrobial activity |

| Replacement of Tert-butoxy | Increased cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-(tert-butoxy)pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Microwave-assisted cross-coupling reactions (e.g., using Pd catalysts) are effective for introducing substituents to pyridine cores. For example, microwave heating at 140°C under argon with bis(triphenylphosphine)palladium(II) dichloride can facilitate Suzuki-Miyaura couplings. Post-synthesis, purification via silica gel chromatography (e.g., using gradients of ethyl acetate/hexane) is recommended .

- Key considerations : Monitor reaction progress via TLC, and optimize catalyst loading and solvent polarity to minimize side products.

Q. How should researchers handle purification and characterization of this compound to ensure analytical reproducibility?

- Methodology : After synthesis, remove inorganic salts by gravity filtration (using anhydrous Na₂SO₄) and concentrate under reduced pressure. Characterize the compound using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline samples, employ single-crystal X-ray diffraction (e.g., SIR97 software for structure refinement) .

- Data validation : Compare spectroscopic data with structurally analogous compounds, such as 4-amino-3-bromopyridine, to confirm assignments .

Q. What safety protocols are critical when working with 5-Bromo-4-(tert-butoxy)pyridin-3-amine?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. For spills, neutralize with inert adsorbents and dispose of waste via certified hazardous waste services .

- Emergency response : In case of eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, rinse mouth and consult a physician immediately .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in cross-coupling reactions?

- Methodology : Perform comparative studies using substituents with varying steric bulk (e.g., methoxy vs. tert-butoxy). Monitor reaction rates via kinetic assays and analyze regioselectivity in Pd-catalyzed couplings. Computational modeling (DFT) can predict electronic effects on reaction pathways .

- Case study : The tert-butoxy group in 5-Bromo-4-(tert-butoxy)pyridin-3-amine may hinder nucleophilic attack at the 4-position, directing reactivity toward the 5-bromo site in SNAr reactions .

Q. What strategies mitigate dehalogenation or premature tert-butoxy cleavage during functionalization?

- Methodology : Use mild bases (e.g., K₂CO₃) and low temperatures (<50°C) in nucleophilic substitutions. For Suzuki couplings, avoid strong oxidants and employ air-free techniques to preserve the tert-butoxy group. Monitor byproducts via LC-MS .

- Example : In microwave-assisted reactions, shorter heating cycles (2–5 minutes) reduce thermal degradation risks .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what are the key intermediates?

- Methodology : Convert the 5-bromo substituent into boronic esters (via Miyaura borylation) for cross-coupling into biaryl systems. The 3-amine group can be acylated or sulfonylated to introduce pharmacophores. For example, coupling with pyrazolo[3,4-b]pyridines may yield kinase inhibitors .

- Validation : Compare synthetic routes with structurally similar intermediates, such as 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。